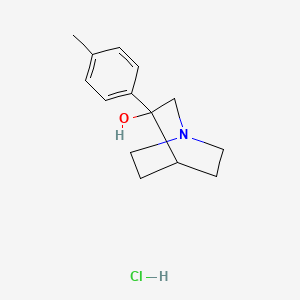![molecular formula C21H21N3O4 B5497179 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5497179.png)
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate, a major neurotransmitter in the brain. By inhibiting the activity of mGluR5, this compound reduces the excitatory signaling mediated by glutamate, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system or tissue being studied. In the brain, it has been shown to reduce the levels of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. This can be particularly useful in studying the role of mGluR5 in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency, which can require higher concentrations to achieve significant effects.
Orientations Futures
There are several potential future directions for research on 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone and its therapeutic applications. One area of interest is its potential use in treating addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound and to develop more potent and selective mGluR5 antagonists for therapeutic use.
Méthodes De Synthèse
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process starting with 2-naphthol, which is converted to 6-methoxy-2-naphthaldehyde. This aldehyde is then reacted with morpholine and subsequently with 1-(5-amino-1H-pyrazol-3-yl)ethanone to form the final product, this compound.
Applications De Recherche Scientifique
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
1-[5-[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]-1H-pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(25)18-11-19(23-22-18)21(26)24-7-8-28-20(12-24)16-4-3-15-10-17(27-2)6-5-14(15)9-16/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZDRUULURDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5497108.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)

![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)
![N-(3-morpholin-4-ylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497152.png)
![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5497160.png)
![N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5497175.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497189.png)
![N~2~-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5497191.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5497203.png)